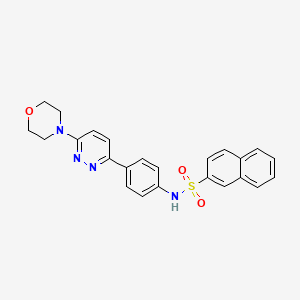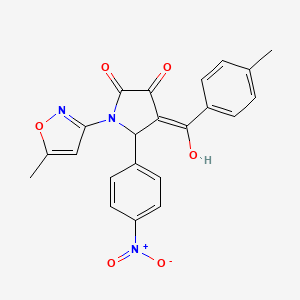
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JTV 519 fumarate: is a chemical compound known for its role as a ryanodine receptor inhibitor. It stabilizes the ryanodine receptor type 2 in a closed conformation, exhibiting antiarrhythmic and cardioprotective properties in vivo . The chemical name of JTV 519 fumarate is 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone fumarate .
Mechanism of Action
Target of Action
JTV 519 fumarate, also known as K201 fumarate, primarily targets the ryanodine receptors (RyR) and the sarcoplasmic reticulum Ca2±stimulated ATPase (SERCA) . These targets play a crucial role in regulating calcium levels in the sarcoplasmic reticulum of cardiac myocytes .
Mode of Action
JTV 519 fumarate acts as a partial agonist of ryanodine receptors and a Ca2±dependent blocker of SERCA . It binds to and stabilizes the ryanodine receptor (RyR2) in its closed state . This interaction results in a decrease in the open probability of RyR2 during diastole, thereby inhibiting a Ca2+ leak into the cell’s cytosol .
Biochemical Pathways
The action of JTV 519 fumarate affects the calcium signaling pathway in cardiac myocytes. By stabilizing RyR2 in its closed state, it prevents abnormal Ca2+ leak from the sarcoplasmic reticulum (SR) into the cell’s cytosol . This action helps to prevent Ca2+ sparks or increases in the resting membrane potential, which can lead to spontaneous depolarization .
Pharmacokinetics
Its ability to act as a ca2±dependent blocker of serca suggests that it may have a significant impact on the bioavailability of calcium in cardiac myocytes .
Result of Action
The stabilization of RyR2 by JTV 519 fumarate leads to a decrease in intracellular Ca2+ leak, preventing spontaneous depolarization and unsynchronized contraction of the atrial and ventricular compartments of the heart . This can help to prevent cardiac arrhythmias and heart failure . Additionally, it can prevent store overload-induced Ca2+ release (SOICR) by preventing the opening of the channel due to an increase in Ca2+ inside the SR levels beyond its threshold .
Biochemical Analysis
Biochemical Properties
JTV 519 fumarate interacts with the ryanodine receptors (RyRs), specifically RyR2 . It acts as a partial agonist of RyRs and displays calcium-dependent inhibition of SERCA-dependent ATPase activity . The nature of these interactions involves the stabilization of RyR2 in a closed conformation .
Cellular Effects
JTV 519 fumarate influences cell function by regulating calcium levels within the sarcoplasmic reticulum via RyR2 . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of JTV 519 fumarate involves its binding interactions with RyR2 . By stabilizing RyR2 in a closed conformation, it inhibits the release of calcium from the sarcoplasmic reticulum . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known to exhibit stability and long-term effects on cellular function, particularly in relation to calcium regulation .
Metabolic Pathways
JTV 519 fumarate is involved in the regulation of calcium signaling pathways . It interacts with RyR2, which plays a crucial role in these pathways
Subcellular Localization
The subcellular localization of JTV 519 fumarate is likely to be within the sarcoplasmic reticulum, given its interaction with RyR2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JTV 519 fumarate involves multiple steps, starting with the preparation of the core benzothiazepine structure. The key steps include:
Formation of the benzothiazepine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxy group: This step typically involves methylation reactions.
Attachment of the piperidinyl group: This is achieved through nucleophilic substitution reactions.
Formation of the fumarate salt: The final step involves the reaction of the base compound with fumaric acid to form the fumarate salt
Industrial Production Methods: Industrial production of JTV 519 fumarate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Controlled to optimize reaction rates and yields.
Purification steps: Use of techniques such as crystallization, filtration, and chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions: JTV 519 fumarate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
JTV 519 fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ryanodine receptor inhibitors.
Biology: Used in research on calcium signaling and cardiac muscle function.
Medicine: Investigated for its potential therapeutic effects in treating cardiac arrhythmias and heart failure.
Industry: Used in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Diltiazem: A calcium channel blocker used for treating hypertension and arrhythmias.
Verapamil: Another calcium channel blocker with similar therapeutic uses.
Nifedipine: A dihydropyridine calcium channel blocker used for treating hypertension
Uniqueness of JTV 519 fumarate: JTV 519 fumarate is unique in its specific action on the ryanodine receptor type 2, providing targeted antiarrhythmic and cardioprotective effects. Unlike other calcium channel blockers, it stabilizes the receptor in a closed conformation, preventing calcium leak and associated cardiac issues .
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2S.C4H4O4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLOBKLDZGDFTB-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)




![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)



![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)
